molecular formula C2H2N4O2 B176919 4-Nitro-2H-1,2,3-triazole CAS No. 14544-45-7

4-Nitro-2H-1,2,3-triazole

Cat. No.: B176919
CAS No.: 14544-45-7
M. Wt: 114.06 g/mol
InChI Key: YXFWFUSVDJIVIV-UHFFFAOYSA-N
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Description

4-Nitro-2H-1,2,3-triazole is a nitrogen-rich heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with a nitro group attached to one of the carbon atoms.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . It is recommended to avoid dust formation, ingestion, inhalation, and contact with skin and eyes .

Future Directions

The future directions for 4-Nitro-2H-1,2,3-triazole involve the development of novel compounds with higher density and better detonation performance . This can be achieved by introducing nitro and dinitromethyl groups into the 1,2,3-triazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2H-1,2,3-triazole typically involves the nitration of 2H-1,2,3-triazole. One common method is the reaction of 2H-1,2,3-triazole with a nitrating mixture, such as a combination of concentrated sulfuric acid and nitric acid, at elevated temperatures (115-125°C). This process introduces a nitro group at the desired position on the triazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

4-Nitro-2H-1,2,3-triazole can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific arrangement of nitrogen atoms and the nitro group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-nitro-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N4O2/c7-6(8)2-1-3-5-4-2/h1H,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFWFUSVDJIVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932592
Record name 5-Nitro-1H-1,2,3-triazole
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URL https://comptox.epa.gov/dashboard/DTXSID80932592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14544-45-7, 84406-63-3
Record name 14544-45-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitro-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-2H-1,2,3-triazole
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Record name 14544-45-7
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is there interest in researching nitro-substituted triazoles like the ones mentioned in the papers?

A1: Nitro-substituted triazoles are of interest due to their potential applications as energetic materials []. The introduction of nitro groups can significantly influence the explosive properties of these compounds. Additionally, triazoles and tetrazoles are being investigated for various pharmaceutical applications [], and the addition of functional groups like nitro groups allows for fine-tuning their properties.

Q2: The paper "Theoretical analysis of the effects of nitration of the explosive properties of triazoles: 4-nitro-2H-1,2,3-triazole and 4,5-dinitro-2H-1,2,3-triazole" likely uses computational methods. What kind of information can be obtained from such studies?

A2: Computational chemistry methods can provide insights into various properties of molecules, including their stability, reactivity, and detonation parameters []. By simulating the behavior of these compounds under different conditions, researchers can predict their performance as energetic materials and guide the synthesis of new, potentially more effective compounds.

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